molecular formula C9H8N2O3 B011548 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 108128-39-8

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B011548
CAS No.: 108128-39-8
M. Wt: 192.17 g/mol
InChI Key: XXEWHNSDJMBLBK-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 108128-39-8) is a high-purity heterocyclic compound supplied for research and development applications . This chemical features a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . It is characterized by a melting point of 141.5-144°C . The compound's core structure consists of a methyl-substituted pyrazole ring directly linked to a furan moiety and a carboxylic acid functional group, a configuration known to be of significant interest in medicinal and materials chemistry . Pyrazole-furan hybrids are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Furthermore, related structural analogs have been identified in comprehensive DFT studies as having considerable potential for optoelectronic applications, exhibiting strong absorption properties in the UV spectrum and high electronic stability . Researchers value this compound as a key synthetic intermediate for developing novel chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWHNSDJMBLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428774
Record name 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108128-39-8
Record name 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 108128-39-8
  • IUPAC Name : 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid

The biological activity of FMPC is attributed to its ability to interact with various molecular targets. The compound's structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, which may modulate enzyme activities and receptor functions. This interaction profile suggests potential applications in treating inflammatory diseases, microbial infections, and possibly cancer.

Antimicrobial Activity

FMPC has been investigated for its antimicrobial properties. A study reported that derivatives of pyrazole compounds demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The effectiveness of FMPC in inhibiting bacterial growth was evaluated using the disc diffusion method, revealing promising results.

Bacterial Strain Inhibition Zone (mm) Standard (Streptomycin)
E. coli1520
S. aureus1822

Anti-inflammatory Activity

The anti-inflammatory effects of FMPC have also been documented. Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to FMPC exhibited over 80% inhibition in carrageenan-induced paw edema models compared to standard anti-inflammatory drugs like diclofenac .

Compound Inhibition (%) Standard Drug
FMPC84.2Diclofenac (86.72)

Case Studies

  • Antifungal Activity : A recent study highlighted the antifungal potential of FMPC against phytopathogenic fungi. The compound was tested against several strains, showing effective inhibition comparable to commercial antifungal agents .
  • Cancer Research : Preliminary investigations into the anticancer properties of FMPC suggest it may inhibit tumor growth through apoptosis induction in cancer cell lines. Further studies are needed to explore its efficacy and safety in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring can enhance biological activity. For example, the introduction of different substituents at specific positions on the pyrazole or furan rings can lead to improved potency against target pathogens or better anti-inflammatory effects .

Scientific Research Applications

Medicinal Chemistry

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its role in cancer therapy research .

Materials Science

The unique structure of this compound lends itself to applications in materials science:

  • Polymer Synthesis : Its reactivity allows for incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials .
  • Nanomaterials : The compound can be used as a precursor for synthesizing nanomaterials with specific electronic properties, useful in electronics and photonics .

Biological Studies

In biological research, this compound serves as a valuable tool:

  • Biochemical Probes : It is utilized as a probe to study enzyme interactions and cellular pathways, providing insights into metabolic processes .
  • Cell Culture Applications : Its applications extend to cell culture and analysis methods, where it aids in understanding cellular responses to various stimuli .

Case Studies

StudyFocusFindings
Anti-inflammatory effectsDemonstrated inhibition of TNF-alpha production in macrophages.
Antimicrobial activityEffective against Staphylococcus aureus and Escherichia coli strains.
Anticancer potentialInduced apoptosis in human breast cancer cell lines through caspase activation.
Polymer synthesisImproved tensile strength and thermal stability of poly(methyl methacrylate) composites.
Biochemical assaysEnhanced detection sensitivity for enzyme-linked immunosorbent assays (ELISA).

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 5-(Furan-2-yl)-2-methylpyrazole-3-carboxylic acid
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • CAS Number: 108128-39-8 (methylated form); 116153-81-2 (non-methylated analog) .
  • Structure : Features a pyrazole ring substituted with a methyl group at the 1-position, a furan-2-yl group at the 5-position, and a carboxylic acid group at the 3-position (Figure 1).

Key Properties

  • Melting Point : 142–144°C (methylated form) .
  • Purity : Available at ≥97% purity from commercial suppliers like Thermo Scientific and Otto Chemie .
  • Applications : Investigated for its role in medicinal chemistry due to the pyrazole scaffold's versatility and the furan ring's electron-rich nature, which may enhance interactions with biological targets .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound Name Molecular Formula Key Structural Differences Impact on Properties
5-(5-Fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid C₁₁H₉FN₂O₃ Fluorine and methoxy groups on phenyl ring instead of furan Enhanced metabolic stability; altered solubility due to polar substituents .
1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid C₂₀H₁₉FN₂O₂ Bulky isobutylphenyl and fluorophenyl groups Increased lipophilicity; potential for improved blood-brain barrier penetration .
5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid C₆H₆F₂N₂O₂ Difluoromethyl group replaces furan Higher electronegativity and metabolic resistance; used in agrochemicals .

Analogues with Functional Group Variations

Compound Name Molecular Formula Key Functional Differences Impact on Reactivity
Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate C₈H₉ClN₂O₃ Ethyl ester and chlorocarbonyl groups Enhanced electrophilicity for nucleophilic substitution reactions; used in synthesis of amides .
1-Methyl-1H-pyrazole-3-carboxylic acid C₅H₆N₂O₂ Lacks furan substituent Reduced steric hindrance; simpler synthetic route but lower biological activity .

Furyl-Containing Pyrazole Derivatives

Compound Name Molecular Formula Unique Features Applications
5-(2-Furyl)pyridine-2-carboxylic acid C₁₀H₇NO₃ Pyridine instead of pyrazole ring Broader pH stability; used in coordination chemistry .
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol C₉H₁₀N₂O₂ Hydroxymethyl group replaces carboxylic acid Improved solubility in polar solvents; intermediate in drug synthesis .

Key Research Findings

Physicochemical Properties

  • Solubility : The carboxylic acid group confers moderate aqueous solubility (logP ~1.5), whereas esterified analogues (e.g., ethyl derivatives) are more lipophilic .
  • Stability : The furan ring is susceptible to oxidative degradation under acidic conditions, limiting its use in certain formulations .

Preparation Methods

Synthesis of Furan-Substituted β-Keto Esters

The β-keto ester precursor, methyl 3-(furan-2-yl)-3-oxopropanoate, is synthesized via Claisen condensation between furan-2-carbaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds under anhydrous conditions to minimize hydrolysis side reactions:

Furan-2-carbaldehyde+Methyl acetoacetateNaOEt, EtOHMethyl 3-(furan-2-yl)-3-oxopropanoate\text{Furan-2-carbaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{NaOEt, EtOH}} \text{Methyl 3-(furan-2-yl)-3-oxopropanoate}

Cyclocondensation with Methylhydrazine

The β-keto ester reacts with methylhydrazine in ethanol under reflux to form the pyrazole ring. The methyl group at the 1-position is introduced via the methylhydrazine reagent:

Methyl 3-(furan-2-yl)-3-oxopropanoate+MethylhydrazineΔ,EtOHMethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate\text{Methyl 3-(furan-2-yl)-3-oxopropanoate} + \text{Methylhydrazine} \xrightarrow{\Delta, \text{EtOH}} \text{Methyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate}

Key Parameters :

  • Solvent : Ethanol or methanol for optimal solubility.

  • Temperature : Reflux conditions (78–90°C) for 6–12 hours.

  • Yield : Typically 70–85% after purification by column chromatography.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (2–4 M) at 60–80°C, followed by acidification with HCl to precipitate the carboxylic acid:

Methyl esterNaOH, H2O5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid}

Purification : Recrystallization from ethanol/water mixtures yields the final product with ≥95% purity.

Oxidation of Pyrazole-3-Carbaldehyde Intermediate

An alternative route involves the oxidation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 876728-40-4) to the corresponding carboxylic acid.

Synthesis of Carbaldehyde Intermediate

The aldehyde derivative is prepared via formylation of 5-(furan-2-yl)-1-methyl-1H-pyrazole using the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent:

5-(Furan-2-yl)-1-methyl-1H-pyrazolePOCl3,DMF5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehyde\text{5-(Furan-2-yl)-1-methyl-1H-pyrazole} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehyde}

Reaction Conditions :

  • Temperature : 0–5°C initially, then warmed to room temperature.

  • Yield : 60–75% after isolation via vacuum distillation.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic media. The reaction is typically conducted in aqueous sulfuric acid at 50–70°C:

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehydeKMnO4,H2SO45-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid\text{5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehyde} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{this compound}

Optimization Notes :

  • Excess KMnO₄ ensures complete oxidation.

  • Neutralization with NaHSO₃ quenches unreacted permanganate.

  • Final yield: 80–90% after recrystallization.

Hydrazone Cyclization and Hydrolysis

A patent-derived method involves hydrazone intermediates, which are cyclized to form the pyrazole ring, followed by hydrolysis to the carboxylic acid.

Hydrazone Formation

Furfural (furan-2-carbaldehyde) reacts with methylhydrazine in ethanol to form the corresponding hydrazone:

Furfural+MethylhydrazineEtOH(Furan-2-yl)methylene methylhydrazone\text{Furfural} + \text{Methylhydrazine} \xrightarrow{\text{EtOH}} \text{(Furan-2-yl)methylene methylhydrazone}

Cyclization with β-Keto Esters

The hydrazone reacts with a β-keto ester (e.g., ethyl acetoacetate) in the presence of acetic acid to form the pyrazole ring:

Hydrazone+Ethyl acetoacetateAcOH, ΔEthyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate\text{Hydrazone} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate}

Hydrolysis and Acidification

The ester is hydrolyzed under basic conditions (NaOH, H₂O/EtOH) and acidified to yield the carboxylic acid:

Ethyl esterNaOH5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid}

Advantages :

  • Scalable for industrial production.

  • Avoids hazardous oxidizing agents.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Purity
Cyclocondensationβ-Keto ester, methylhydrazineCyclization, hydrolysis70–85%≥95%
Aldehyde OxidationPyrazole-3-carbaldehydeKMnO₄ oxidation80–90%≥97%
Hydrazone CyclizationFurfural, β-keto esterHydrazone formation, hydrolysis65–75%≥90%

Critical Considerations :

  • Cost : Cyclocondensation requires expensive β-keto ester precursors.

  • Safety : KMnO₄ oxidation involves corrosive conditions.

  • Scalability : Hydrazone cyclization is preferred for industrial applications.

Troubleshooting and Optimization

Common Side Reactions

  • Decarboxylation : Occurs during prolonged heating in acidic conditions. Mitigated by controlled temperatures (<80°C).

  • Furan Ring Oxidation : Over-oxidation of the furan moiety observed with strong oxidants. Selective reagents like Ag₂O may be used.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves ester and acid derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions. For example, methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates are synthesized by reacting aryl hydrazines with β-keto esters under acidic conditions, followed by hydrolysis to yield the carboxylic acid derivative . Microwave-assisted methods using potassium permanganate oxidation of aldehyde intermediates (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) have also been reported for analogous pyrazolecarboxylic acids, achieving high yields (95%) .

Key Considerations :

  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via TLC or LCMS .
  • Purify via recrystallization or column chromatography.

Q. How can the structure of this compound be confirmed experimentally?

Structural characterization typically involves:

  • X-ray crystallography : Programs like SHELX are widely used for resolving crystal structures, especially for verifying substituent positions and hydrogen bonding .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm furyl and methyl group integration (e.g., furyl protons at δ 6.3–7.4 ppm).
  • FT-IR : Carboxylic acid C=O stretch near 1700 cm⁻¹ .
    • Mass spectrometry : Molecular ion peak matching the molecular weight (192.17 g/mol) .

Q. What are the critical physicochemical properties relevant to its handling and reactivity?

  • Melting Point : 142–144°C (dec.) .
  • Molecular Weight : 192.17 g/mol .
  • Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) .
  • Stability : Store at 2–8°C under inert atmosphere to prevent decarboxylation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations using functionals like B3LYP can model:

  • Electron density distribution : Identify reactive sites (e.g., carboxylic acid group).
  • HOMO-LUMO gaps : Estimate redox behavior and charge transfer potential .
  • Molecular electrostatic potential (MEP) : Predict nucleophilic/electrophilic regions for drug design .

Methodology :

  • Optimize geometry at the 6-31G(d,p) basis set.
  • Validate with experimental IR/NMR data .

Q. What strategies resolve contradictions in pharmacological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., analgesic vs. inactive analogs) can arise from:

  • Substituent effects : Compare activity of 5-(2-Furyl) analogs with/without methyl groups.
  • Conformational analysis : Use molecular docking to assess binding to targets like COX-2 .
  • Metabolic stability : Evaluate in vitro liver microsomal assays to rule out rapid degradation .

Example : Methyl substitution at N1 enhances metabolic stability, as seen in related 1-methylpyrazolecarboxylic acids .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral chromatography : Use columns like Chiralpak IA/IB for resolution.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in cyclocondensation steps.
  • Circular dichroism (CD) : Verify enantiopurity post-synthesis .

Critical Research Gaps

  • Toxicity profiling : Limited data on in vivo toxicity; recommended to conduct acute toxicity studies in rodent models.
  • Mechanistic studies : No crystallographic data for target binding; prioritize co-crystallization with enzymes like COX-2 .

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